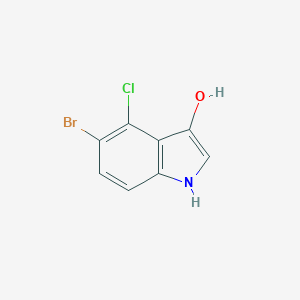

1H-Indol-3-ol, 5-bromo-4-chloro-

Description

Contextualization within Indole (B1671886) Chemistry

The foundational structure of 1H-Indol-3-ol, 5-bromo-4-chloro- is indole, a prominent aromatic heterocycle in organic chemistry. wikipedia.orgnumberanalytics.com The indole nucleus consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, creating a planar, aromatic system with ten π-electrons. creative-proteomics.combhu.ac.in This electron-rich nature makes the indole ring highly reactive, particularly towards electrophilic substitution reactions. numberanalytics.combhu.ac.in

The most reactive position for electrophilic attack on the indole ring is carbon-3 (C3). wikipedia.orgbhu.ac.in This preference is due to the greater stability of the intermediate cation formed when the electrophile attacks at this position compared to others, such as C2. bhu.ac.in The chemistry of indole is vast, with numerous established synthetic methods for its formation, including the Fischer, Madelung, and Reissert indole syntheses. bhu.ac.inbiosynth.com The indole scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of many biologically active natural products and synthetic drugs. biosynth.comnih.gov

Significance of Halogenated Indole Derivatives in Chemical Biology

The introduction of halogen atoms—such as chlorine, bromine, and iodine—onto the indole scaffold can profoundly alter a molecule's physicochemical properties and biological activity. nih.govnih.gov Halogenation can impact factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In nature, a vast array of over 4,000 organohalogen compounds have been identified, with the majority originating from marine organisms. nih.gov These marine invertebrates are a particularly rich source of halogenated indole alkaloids, which exhibit a wide spectrum of biological activities. nih.govresearchgate.net The biosynthesis of these compounds often involves specific enzymes known as flavin-dependent halogenases, which can regioselectively install halogen atoms onto aromatic rings like the indole nucleus of tryptophan. wikipedia.org In synthetic chemistry, the halogenation of indoles is a key strategy for creating new pharmaceutical candidates and molecular probes. nih.govwikipedia.org

Overview of Research Trajectories for 1H-Indol-3-ol, 5-bromo-4-chloro-

Research on 1H-Indol-3-ol, 5-bromo-4-chloro- has predominantly focused on its application as a chromogenic indicator in biochemical assays. smolecule.com This application leverages the enzymatic cleavage of a group attached to the C3-hydroxyl of the indoxyl core. Once the protecting group is removed by a specific enzyme, the resulting 5-bromo-4-chloro-1H-indol-3-ol undergoes rapid oxidation and dimerization to form an intensely colored, insoluble indigo (B80030) dye (5,5′-dibromo-4,4′-dichloro-indigo). wikipedia.org

Key research applications include:

Enzyme Substrate: It is the core structure for various chromogenic substrates used to detect enzyme activity. For example, when linked to a phosphate (B84403) group, it forms 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), a widely used substrate for detecting alkaline phosphatase activity in techniques like Western blotting and immunohistochemistry. wikipedia.orgfishersci.com Similarly, when linked to a sugar, it forms substrates like 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) or 5-Bromo-4-chloro-3-indolyl-β-D-glucoside (X-Glc) to detect β-galactosidase and β-glucosidase, respectively. sigmaaldrich.cominalcopharm.com These are fundamental tools in molecular cloning, microbiology, and histochemistry. sigmaaldrich.cominalcopharm.comchemicalbook.com

Investigation of Biological Activity: Beyond its role as a reporter molecule, research has explored the intrinsic biological effects of halogenated indoxyls. Studies indicate that 1H-Indol-3-ol, 5-bromo-4-chloro- and its derivatives may possess anticancer and antimicrobial properties. For instance, it has been shown to inhibit phosphodiesterase activity, which is a key regulator of cellular signaling pathways. smolecule.com A diacetylated derivative, 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982), was found to suppress IgE-mediated mast cell activation, suggesting potential applications in allergy research. nih.gov

Synthetic Chemistry: The compound serves as a key intermediate in the synthesis of more complex molecules, particularly the aforementioned enzyme substrates. smolecule.com

| Research Area | Key Finding/Application | Example Derivative | Source |

|---|---|---|---|

| Enzyme Detection | Acts as a chromogenic substrate for phosphatases, glycosidases, and esterases, producing a blue precipitate upon cleavage. | BCIP, X-Gal, X-Glc | smolecule.comwikipedia.orgsigmaaldrich.com |

| Molecular Biology | Used for blue-white screening in gene cloning to detect insertion of foreign DNA into vectors. | X-Gal | sigmaaldrich.com |

| Histochemistry | Enables visualization of enzyme activity directly in tissue sections. | BCIP, X-Gal | smolecule.comsigmaaldrich.com |

| Pharmacology | Derivatives have been shown to inhibit mast cell degranulation in models of allergic response. | 5-bromo-4-chloro-3-indolyl 1,3-diacetate | nih.gov |

| Enzyme Inhibition | The parent compound shows potential to inhibit phosphodiesterase activity, affecting cellular cGMP levels. | 1H-Indol-3-ol, 5-bromo-4-chloro- | smolecule.com |

| Antimicrobial Research | Indole derivatives have shown potential activity against various microbial strains. | General indole derivatives |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCKOXONHIRKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1H-Indol-3-ol, 5-bromo-4-chloro-

The creation of polysubstituted indoles such as 1H-Indol-3-ol, 5-bromo-4-chloro- is a complex task. The primary methods for its synthesis involve either building the indole (B1671886) ring with the desired substituents already in place or by modifying a pre-existing indole core.

A foundational method in indole synthesis, the Fischer indole synthesis, can be adapted to produce 1H-Indol-3-ol, 5-bromo-4-chloro-. This involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by cyclization.

The initial step of the Fischer indole synthesis is the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. For the synthesis of 1H-Indol-3-ol, 5-bromo-4-chloro-, a potential starting material is (4-bromo-3-chlorophenyl)hydrazine. This hydrazine (B178648) would be reacted with a suitable carbonyl compound, such as an α-hydroxy ketone or aldehyde, to introduce the 3-hydroxy functionality. The subsequent cyclization of the resulting phenylhydrazone is typically promoted by acid catalysts like polyphosphoric acid (PPA) or zinc chloride to yield the final indole structure.

Alternatively, the halogen atoms can be introduced onto the indole ring after its formation. This requires careful control to ensure the correct placement of the bromine and chlorine atoms.

Fischer Indole Synthesis Adaptations

Halogenation Protocols (Bromination and Chlorination)

Regiocontrol Parameters

Achieving the specific 5-bromo-4-chloro substitution pattern is a significant challenge due to the multiple reactive sites on the indole ring. The directing effects of the existing substituents are crucial. For instance, starting with a 4-chloroindole (B13527) derivative, the subsequent bromination must be directed to the 5-position. This can be influenced by the choice of brominating agent, such as N-Bromosuccinimide (NBS), the solvent, and the reaction temperature. The inherent electronic properties of the indole ring generally favor electrophilic substitution at the C3 position, but if this position is blocked, substitution occurs at the C5 or C7 positions of the benzene (B151609) ring.

Direct halogenation of the indole nucleus is another approach, although it often suffers from a lack of selectivity. This method involves treating an indole derivative with halogenating agents. For the target compound, this could involve the sequential chlorination and bromination of 1H-indol-3-ol. However, the high reactivity of the indole ring can lead to a mixture of products with varying degrees and positions of halogenation. The outcome of such reactions is highly dependent on the specific indole substrate and the reaction conditions employed.

To overcome the challenges of regioselectivity, multi-step synthetic sequences are often preferred. These routes allow for the controlled, stepwise introduction of each substituent.

A plausible multi-step synthesis could commence with a readily available substituted indole, such as 4-chloroindole. This precursor can then undergo a series of reactions to introduce the remaining functional groups. For example, 4-chloroindole can be brominated at the 5-position using a selective brominating agent. The resulting 5-bromo-4-chloroindole can then be oxidized at the 3-position to introduce the hydroxyl group. A variety of oxidizing agents can be employed for the 3-functionalization of indoles. This step-wise approach, while potentially longer, often provides a more reliable and higher-yielding pathway to the desired 1H-Indol-3-ol, 5-bromo-4-chloro-.

| Synthetic Step | Reagents and Conditions | Intermediate/Product | Key Considerations |

| Bromination | 4-chloroindole, N-Bromosuccinimide (NBS), in a suitable solvent (e.g., DMF) | 5-bromo-4-chloroindole | Control of stoichiometry and temperature to ensure selective monobromination at the 5-position. |

| Oxidation | 5-bromo-4-chloroindole, Oxidizing agent (e.g., dimethyldioxirane) | 1H-Indol-3-ol, 5-bromo-4-chloro- | Choice of a mild oxidizing agent to avoid over-oxidation or degradation of the indole ring. |

Reaction Mechanisms of Precursor Derivatization

The derivatization of 5-bromo-4-chloro-1H-indol-3-ol primarily involves modifications of its hydroxyl group and reactions on the indole ring system. These transformations are crucial for creating a diverse range of molecules with applications in biochemistry and histochemistry. smolecule.com

Hydroxyl Group Modification Reactions

The hydroxyl group at the 3-position of 5-bromo-4-chloro-1H-indol-3-ol is a key site for chemical modifications, including acetylation, phosphorylation, and glycosylation. These reactions enhance the compound's utility as a substrate for various enzymes.

Acetylation of 5-bromo-4-chloro-1H-indol-3-ol is a common strategy to produce chromogenic substrates for esterases. The reaction typically involves the treatment of the parent compound with an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst. This process can lead to the formation of 5-bromo-4-chloro-3-indolyl acetate (B1210297). sigmaaldrich.com Further acetylation can occur at the indole nitrogen, yielding 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. chemicalbook.comnih.gov

The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetylating agent. The presence of a base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity. The stability of the resulting acetate ester is a key feature, although it can decompose over time, leading to a dark blue-green coloration. sigmaaldrich.com

Table 1: Acetylated Derivatives of 5-bromo-4-chloro-1H-indol-3-ol

| Compound Name | CAS Number | Molecular Formula | Use |

| 5-bromo-4-chloro-3-indolyl acetate | 3252-36-6 | C₁₀H₇BrClNO₂ | Histochemical substrate for esterase. sigmaaldrich.com |

| 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | 3030-06-6 | C₁₂H₉BrClNO₃ | Starting reagent for synthesis of 5,5′-dibromo-4,4′-dichloroindigo. chemicalbook.com |

| 5-bromo-4-chloro-3-indoxyl-1-acetate | 125328-76-9 | C₁₀H₇BrClNO₂ | Not specified. sigmaaldrich.com |

Phosphorylation of 5-bromo-4-chloro-1H-indol-3-ol results in the formation of 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), a widely used chromogenic substrate for alkaline phosphatase. wikipedia.orgnih.gov The synthesis involves the reaction of the indol-3-ol with a phosphorylating agent.

Upon enzymatic cleavage by alkaline phosphatase, the phosphate group is removed, generating 5-bromo-4-chloroindoxyl. This intermediate is unstable and undergoes oxidation and dimerization in the presence of an oxidizing agent like nitro blue tetrazolium (NBT) to form an intensely colored, insoluble diformazan precipitate. wikipedia.org This reaction is fundamental to various immunoassays and molecular biology techniques. sigmaaldrich.comugap.fr

Table 2: Phosphorylated Derivative of 5-bromo-4-chloro-1H-indol-3-ol

| Compound Name | CAS Number | Molecular Formula | Application |

| 5-Bromo-4-chloro-3-indolyl phosphate | 38404-93-2 | C₈H₆BrClNO₄P | Chromogenic substrate for alkaline phosphatase. wikipedia.orgnih.gov |

| 5-bromo-6-chloro-1H-indol-3-yl phosphate p-toluidine (B81030) salt | 6769-80-8 | Not specified | Not specified. bldpharm.com |

| Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate | 102185-33-1 | Not specified | Substrate for phosphatase assays. medchemexpress.com |

Glycosylation of 5-bromo-4-chloro-1H-indol-3-ol involves the attachment of a sugar moiety to the hydroxyl group, creating chromogenic substrates for various glycosidases. rsc.org The resulting indoxyl glycoside, upon enzymatic hydrolysis, releases the 5-bromo-4-chloroindoxyl aglycone, which then oxidizes and dimerizes to form a colored precipitate. rsc.org

The synthesis of these glycosides can be challenging, often requiring protection of functional groups and stereoselective control of the glycosidic bond formation. rsc.org Different sugar attachments allow for the detection of specific glycosidase activities. For instance, galactoside, glucoside, and fucoside derivatives are used to detect β-galactosidase, α-glucosidase, and α-L-fucosidase, respectively. glycosynth.co.ukmerckmillipore.comglycodepot.com

Table 3: Glycosylated Derivatives of 5-bromo-4-chloro-1H-indol-3-ol

| Compound Name | CAS Number | Molecular Formula | Enzyme Detected |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | Not specified | Not specified | β-galactosidase. sigmaaldrich.com |

| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside | 107021-38-5 | C₁₄H₁₅BrClNO₆ | α-galactosidase. glycosynth.co.ukthermofisher.com |

| 5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside | Not specified | C₃₂H₄₅BrClNO₂₁ | Cellulase (B1617823). biosynth.com |

| 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside | 1174456-59-7 | Not specified | Acid α-glucosidase. merckmillipore.com |

| 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside | 171869-92-4 | C₁₄H₁₅BrClNO₅ | α-L-Fucosidase. glycodepot.com |

| 5-Bromo-4-chloro-3-indolyl-α-D-maltotrioside | 341972-94-9 | C₂₆H₃₅BrClNO₁₆ | Horseradish peroxidase. glycodepot.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | Not specified | Not specified | β-Glucuronidase. google.com |

Oxidation Reactions Leading to Indigoid Chromophores

The oxidation of 5-bromo-4-chloro-1H-indol-3-ol is a key step in the formation of indigoid dyes. smolecule.com Following the initial enzymatic or chemical cleavage of a derivative, the liberated 5-bromo-4-chloroindoxyl undergoes oxidation, typically by atmospheric oxygen or an added oxidizing agent. wikipedia.org This oxidation leads to the dimerization of two indoxyl molecules, forming the highly colored and insoluble 5,5′-dibromo-4,4′-dichloro-indigo. smolecule.com The color of the resulting dye is influenced by the halogen substituents on the indole ring. rsc.org Enzymatic synthesis of indigo (B80030) derivatives using enzymes like cytochrome P450 has also been explored as a more environmentally friendly alternative to chemical synthesis. researchgate.net

Electrophilic Substitution on the Indole Nucleus

The indole ring of 5-bromo-4-chloro-1H-indol-3-ol is electron-rich and susceptible to electrophilic substitution reactions. smolecule.com This type of reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. byjus.comlibretexts.org The reaction generally proceeds through a three-step mechanism: generation of the electrophile, formation of a carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity. byjus.com

Condensation Reactions for Complex Heterocycle Formation

The chemical scaffold of 1H-Indol-3-ol, 5-bromo-4-chloro-, also known as 5-bromo-4-chloroindoxyl, serves as a versatile building block in the synthesis of more complex heterocyclic systems. Its inherent reactivity, particularly the active methylene (B1212753) group at the C2 position and the nucleophilic nitrogen atom, allows it to participate in various condensation reactions. These reactions are crucial for constructing fused heterocyclic structures, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

While the literature extensively documents the utility of 1H-Indol-3-ol, 5-bromo-4-chloro- as a precursor for chromogenic substrates through reactions at its hydroxyl group, detailed examples of its condensation to form complex polycyclic heteroaromatic systems are less common. However, the general reactivity of the indoxyl core suggests its potential in several classical and modern condensation methodologies. researchgate.net Such reactions typically involve the reaction of the indoxyl with bifunctional electrophiles, leading to the annulation of a new heterocyclic ring onto the indole framework.

Research into related indole derivatives provides a strong basis for the types of condensation reactions that 1H-Indol-3-ol, 5-bromo-4-chloro- could undergo. For instance, the synthesis of pyrimido[1,2-a]indoles has been achieved through the condensation of 2-aminoindoles with various synthons. researchgate.net Although starting from a different functional group at C2, this demonstrates the feasibility of building a pyrimidine (B1678525) ring onto the indole structure.

Similarly, the construction of quinoxaline (B1680401) moieties fused to indoles is a known synthetic strategy. These reactions often involve the condensation of an indole-based dicarbonyl compound or a related derivative with o-phenylenediamines. The electron-withdrawing nature of the bromine and chlorine atoms on the benzene ring of 1H-Indol-3-ol, 5-bromo-4-chloro- would influence the reactivity of the indole core in such condensation reactions.

Table 1: Potential Condensation Reactions for Complex Heterocycle Formation

| Reactant 1 | Reactant 2 | Potential Heterocyclic Product Class | Catalyst/Conditions |

| 1H-Indol-3-ol, 5-bromo-4-chloro- | 1,3-Dicarbonyl Compound | Pyrrolo[1,2-a]indole derivative | Acid or base catalysis, heating |

| 1H-Indol-3-ol, 5-bromo-4-chloro- | o-Phenylenediamine | Indolo[2,3-b]quinoxaline derivative | Acid catalysis, oxidative conditions |

| 1H-Indol-3-ol, 5-bromo-4-chloro- | Hydrazine derivative | Pyrazolo[1,5-a]indole derivative | Acid or base catalysis, heating |

| 1H-Indol-3-ol, 5-bromo-4-chloro- | Malononitrile and Sulfur | Thieno[3,2-b]indole derivative | Gewald reaction conditions (base catalysis) |

This table represents potential synthetic routes and requires experimental validation for 1H-Indol-3-ol, 5-bromo-4-chloro-.

Further research is required to explore these and other condensation pathways to synthesize novel and potentially bioactive complex heterocyclic compounds derived from 1H-Indol-3-ol, 5-bromo-4-chloro-.

Structure Activity Relationships and Molecular Interactions

Influence of Halogen Substituents on Molecular Reactivity and Biological Interactions

The substitution of hydrogen atoms with halogens on the indole (B1671886) core dramatically alters the compound's physicochemical properties. The bromine at position 5 and chlorine at position 4 are not arbitrary; this specific halogenation pattern is designed to confer distinct reactivity and enhance its utility, particularly as a chromogenic agent. smolecule.com The electron-withdrawing nature of these halogen substituents significantly influences the molecule's reactivity, solubility, and its capacity for biological interactions.

The presence of halogens can profoundly influence biological activity. nih.gov For instance, studies on related indole alkaloids have shown that bromine substitution at the C-5 position can considerably improve potency in kinase inhibition assays. nih.govresearchgate.net More broadly, the bromination of natural products is a known strategy to significantly increase biological activity. nih.gov In the case of 1H-Indol-3-ol, 5-bromo-4-chloro-, the halogenation is key to its function as a chromogenic substrate for various enzymes. smolecule.com The electrophilic character of the molecule is enhanced by the halogens, which can favor recognition by enzymes.

From a chemical reactivity standpoint, the specific halogens and their positions are crucial. Computational models predict that the Carbon-Bromine bond at the C5 position has a lower bond dissociation energy compared to the Carbon-Chlorine bond at C4, suggesting that substitution reactions would preferentially occur at the C5 position. While beneficial for activity, these bulky and polarizable halogen atoms can also introduce steric hindrance, which can complicate processes like crystal packing.

| Property | Influence of Bromine and Chlorine Substituents | Reference |

|---|---|---|

| Biological Activity | Enhances utility as a chromogenic substrate; can increase potency of enzyme inhibition. | smolecule.comnih.gov |

| Reactivity | Electron-withdrawing effects modify electronic properties; C5-Br bond is more susceptible to cleavage than C4-Cl bond. | |

| Enzymatic Recognition | Enhanced electrophilic reactivity may favor binding and recognition by enzymes. | |

| Physical Properties | Introduces steric bulk and polarizability, which can affect crystal packing. |

Stereochemical Considerations and Functional Implications

The core structure of 1H-Indol-3-ol, 5-bromo-4-chloro- is an aromatic indole ring. The "-ol" suffix denotes a hydroxyl group at position 3. This structure exists in tautomeric equilibrium with its keto form, 5-bromo-4-chloro-indoxyl. While the indoxyl form is achiral, the indol-3-ol form possesses a stereocenter at the C3 position. However, due to the planarity of the aromatic system and rapid tautomerization, isolating stable enantiomers of the parent compound is not a typical consideration.

Stereochemistry becomes highly relevant in the context of its derivatives, particularly when it is glycosylated. For example, when 1H-Indol-3-ol, 5-bromo-4-chloro- is linked to a sugar moiety, such as in 2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol, the resulting glycosidic bond has a defined stereochemistry. The specific configuration of the sugar backbone plays a crucial role in stabilizing interactions, such as hydrogen bonding, with enzyme active sites. This is exemplified by the well-known chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), where the specific stereochemistry of the galactose unit is essential for its recognition and cleavage by the enzyme β-galactosidase.

Molecular Docking and Computational Studies of 1H-Indol-3-ol, 5-bromo-4-chloro- and its Derivatives

Computational chemistry provides powerful tools to understand the behavior of 1H-Indol-3-ol, 5-bromo-4-chloro- at the atomic level. Techniques like molecular docking and quantum chemical analysis offer insights that are complementary to experimental data.

Molecular docking simulations are employed to predict and analyze how 1H-Indol-3-ol, 5-bromo-4-chloro- and its derivatives fit into the active sites of enzymes. These models are particularly useful for understanding the interactions that drive its function as a chromogenic substrate for esterases and phosphodiesterases. smolecule.com Docking studies can leverage the known halogen-bonding capacity of the bromine and chlorine atoms to predict interactions within hydrophobic enzyme pockets, such as those found in cytochrome P450 isoforms. These theoretical models help visualize the binding orientation and identify key amino acid residues involved in substrate recognition and catalysis, providing a rational basis for its observed biological activity. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of halogenated indoles. semanticscholar.org These calculations can rationalize the stability of molecular interactions and predict reactivity. For example, ab initio calculations can determine bond dissociation energies, confirming that the C5-Br bond is weaker than the C4-Cl bond.

Studies on halogenated oxindoles, which are structurally related, have used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to provide deep insights into intermolecular interactions, including halogen bonds. nih.gov Analysis of the molecular electrostatic potential (MEP) and electron density at bond critical points helps to explain how charge redistribution caused by the halogen substituents governs the energy and geometry of these interactions. nih.gov Such analyses are fundamental to understanding why this molecule interacts with certain biological targets and not others.

Interactions with Biological Macromolecules

The journey of 1H-Indol-3-ol, 5-bromo-4-chloro- in a biological system involves numerous interactions with macromolecules. The N-H group of the indole ring, for instance, can act as a hydrogen bond donor, forming interactions with proteins and nucleic acids. nih.gov In terms of metabolism, the compound is known to interact with UDP-glucuronosyltransferase enzymes, which are involved in detoxification and elimination pathways.

The most well-documented biological role of 1H-Indol-3-ol, 5-bromo-4-chloro- is as a chromogenic substrate for a variety of enzymes. smolecule.com It exhibits inhibitory activity against phosphodiesterases, enzymes crucial for regulating cyclic nucleotide signaling pathways. smolecule.com

Its primary application stems from its use in enzyme assays. When a derivative, such as 5-bromo-4-chloro-3-indolyl phosphate (B84403), is cleaved by an enzyme like alkaline phosphatase, the liberated 1H-Indol-3-ol, 5-bromo-4-chloro- undergoes rapid oxidation and dimerization. This reaction produces a vividly colored, insoluble indigo (B80030) dye (5,5′-dibromo-4,4′-dichloro-indigo). This color formation provides a direct and localized visual readout of enzymatic activity, a property exploited in techniques like immunohistochemistry and Western blotting. smolecule.com

| Enzyme Class | Type of Interaction | Outcome | Reference |

|---|---|---|---|

| Esterases | Substrate | Hydrolysis of ester derivatives (e.g., acetate (B1210297), palmitate) to produce a colored precipitate. | smolecule.com |

| Phosphodiesterases | Inhibitor/Substrate | Inhibition of enzyme activity; potential modulation of cGMP levels. | smolecule.com |

| Phosphatases (e.g., Alkaline Phosphatase) | Substrate | Hydrolysis of phosphate derivatives (e.g., BCIP) to produce a colored precipitate. | |

| Glycosidases (e.g., β-galactosidase) | Substrate | Hydrolysis of glycoside derivatives (e.g., X-Gal) to produce a colored precipitate. | |

| Cytochrome P450 | Predicted Interaction | Docking studies suggest potential binding in hydrophobic pockets. |

Modulation of Cellular Signaling Pathways

The halogenated indole derivative, 5-bromo-4-chloro-1H-indol-3-ol, and its related compounds have been the subject of research regarding their interaction with and modulation of key cellular signaling pathways. While direct studies on 5-bromo-4-chloro-1H-indol-3-ol are limited, significant findings have been reported for its diacetate derivative, 5-bromo-4-chloro-3-indolyl 1,3-diacetate, also known as CAC-0982. This research highlights the potential of this structural class to influence critical cellular processes, particularly in the context of immune responses.

Inhibition of the Fyn/Syk Pathway in Mast Cells by a Diacetate Derivative

Detailed investigations have revealed that the compound 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982) is a potent inhibitor of signaling pathways in mast cells, which are crucial mediators of IgE-mediated allergic responses. researchgate.netmpbio.comthermofisher.com Research has shown that CAC-0982 effectively suppresses the activation of mast cells upon stimulation by an antigen. researchgate.netmpbio.com

The primary mechanism of action for CAC-0982 is the inhibition of Fyn kinase, a member of the Src family of protein tyrosine kinases. researchgate.netmpbio.com Fyn kinase is a critical upstream activator of Spleen tyrosine kinase (Syk) in the mast cell signaling cascade. researchgate.netmpbio.com By inhibiting Fyn, CAC-0982 effectively prevents the subsequent phosphorylation and activation of Syk. researchgate.netmpbio.com

The inhibition of the Fyn/Syk signaling axis by CAC-0982 leads to a cascade of downstream effects, significantly dampening the cellular response. This includes the reduced phosphorylation of several key adaptor and effector proteins. researchgate.netmpbio.com The table below summarizes the key molecular targets and the observed effects of CAC-0982 on the signaling pathway in mast cells.

| Target Protein | Role in Signaling Pathway | Effect of CAC-0982 |

| Fyn Kinase | Upstream tyrosine kinase, activates Syk | Inhibition of activity |

| Syk Kinase | Key signaling mediator in mast cell activation | Suppression of phosphorylation |

| LAT | Linker for Activation of T-cells, downstream of Syk | Suppression of phosphorylation |

| Akt | (Protein Kinase B) Involved in cell survival and proliferation | Suppression of phosphorylation |

| Erk1/2 | (MAP Kinases) Regulate cell proliferation and differentiation | Suppression of phosphorylation |

| p38 | (MAP Kinase) Involved in inflammatory responses | Suppression of phosphorylation |

| JNK | (c-Jun N-terminal Kinase) Involved in stress responses and apoptosis | Suppression of phosphorylation |

The suppression of these signaling molecules ultimately leads to the inhibition of mast cell degranulation and the reduced expression and secretion of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net These findings underscore the significant modulatory effect of 5-bromo-4-chloro-3-indolyl 1,3-diacetate on this critical cellular signaling pathway. researchgate.netmpbio.comthermofisher.com

It is important to note that this research has been conducted on the diacetate derivative, and further studies would be required to determine if 5-bromo-4-chloro-1H-indol-3-ol itself exerts similar effects, and to understand the metabolic fate and activity of the diacetate form within the cellular environment.

Mechanisms of Biological Activity of 1h Indol 3 Ol, 5 Bromo 4 Chloro and Its Derivatives

Enzymatic Hydrolysis and Chromogenic Transformation

The versatility of the 5-bromo-4-chloro-1H-indol-3-yl core allows for the synthesis of a wide range of derivatives, each tailored to a specific enzyme. The fundamental mechanism, however, remains consistent: enzymatic hydrolysis liberates the indoxyl, which then dimerizes and oxidizes to form 5,5′-dibromo-4,4′-dichloro-indigo, a blue precipitate. wikipedia.orgthermofisher.comsigmaaldrich.com

Alkaline Phosphatase Catalysis and Product Formation

5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) is a well-established and extensively used chromogenic substrate for the detection of alkaline phosphatase (AP) activity. wikipedia.orgacs.org In techniques such as immunoblotting, immunohistochemistry, and in situ hybridization, AP is often conjugated to a secondary antibody. wikipedia.org

The catalytic process begins when alkaline phosphatase hydrolyzes the phosphate group from BCIP. wikipedia.org This enzymatic cleavage yields the intermediate 5-bromo-4-chloro-3-indoxyl and an inorganic phosphate. wikipedia.org The indoxyl molecule is unstable and, in the presence of oxygen, spontaneously dimerizes. Subsequent oxidation of this dimer results in the formation of the intensely blue and insoluble pigment, 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.org

To enhance the sensitivity and visibility of the reaction, BCIP is frequently used in combination with nitro blue tetrazolium chloride (NBT). nih.govnih.gov The liberated 5-bromo-4-chloro-3-indoxyl reduces NBT to an insoluble dark purple diformazan precipitate, while the indoxyl itself is oxidized to the blue indigo (B80030) dye. acs.orgnih.gov This dual-color formation results in a distinct, easily detectable blue-purple precipitate at the site of enzymatic activity. nih.govsigmaaldrich.com

Table 1: BCIP and its Application in Alkaline Phosphatase Detection

| Compound Name | Enzyme | Product | Application |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Alkaline Phosphatase | 5,5′-dibromo-4,4′-dichloro-indigo (blue precipitate) | Blotting (Western, Southern, Northern), Immunohistochemistry, In situ hybridization |

Esterase Hydrolysis Pathways

Derivatives of 5-bromo-4-chloro-1H-indol-3-ol with ester linkages serve as effective chromogenic substrates for various esterases. The general pathway involves the enzymatic cleavage of the ester bond to release the 5-bromo-4-chloro-3-indoxyl intermediate, which then follows the previously described dimerization and oxidation to form the blue indigo precipitate.

Specific ester derivatives are used to detect different esterase activities:

5-Bromo-4-chloro-3-indolyl acetate (B1210297) is a histochemical substrate for the detection of esterase activity. sigmaaldrich.comabcam.comsigmaaldrich.com Its hydrolysis by esterases releases the indoxyl precursor, leading to the formation of a blue-green color. sigmaaldrich.com

5-Bromo-4-chloro-3-indolyl butyrate is also utilized as a substrate in enzyme assays to study the activity of esterases and lipases. sigmaaldrich.commpbio.com

5-Bromo-4-chloro-3-indolyl caprylate (also known as X-caprylate) is specifically employed as a chromogenic substrate for esterases with C8 activity. mpbio.comresearchgate.netnih.gov Cleavage of this substrate results in a blue precipitate and is used in applications such as the detection of Salmonella. mpbio.comnih.gov

Table 2: Esterase Substrates and Their Applications

| Substrate Name | Enzyme | Key Application |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl acetate | Esterase | Histochemical staining |

| 5-Bromo-4-chloro-3-indolyl butyrate | Esterase/Lipase | Enzyme activity assays |

Phosphodiesterase Hydrolysis Pathways

While less common than the phosphate monoester, phosphodiester derivatives of 5-bromo-4-chloro-1H-indol-3-ol can be synthesized to act as substrates for phosphodiesterases. One such example is 5-bromo-4-chloro-3-indoxyl choline (B1196258) phosphate . This compound is a substrate for phosphatidylcholine-specific phospholipase C (PC-PLC), a type of phosphodiesterase. thieme-connect.de

The enzymatic action of PC-PLC cleaves the choline phosphate group from the indoxyl core. This hydrolysis releases the 5-bromo-4-chloro-3-indoxyl, which then dimerizes and oxidizes to form the characteristic blue indigo precipitate. This substrate is particularly useful for the presumptive identification of bacteria that produce PC-PLC, such as Bacillus anthracis, B. cereus, and B. thuringiensis. thieme-connect.de

β-Glucuronidase and β-Galactosidase Cleavage Mechanisms

Glycosidic derivatives of 5-bromo-4-chloro-1H-indol-3-ol are widely used as chromogenic substrates for glycosidases, most notably β-glucuronidase and β-galactosidase.

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a substrate for the enzyme β-glucuronidase (GUS). mpbio.cominalcopharm.comnih.gov The GUS enzyme, commonly used as a reporter gene in plant molecular biology, cleaves the glucuronic acid moiety from the substrate. nih.govnih.gov This cleavage liberates the 5-bromo-4-chloro-3-indoxyl, which then forms an intense indigo-blue precipitate at the site of enzyme activity. mpbio.com This allows for the histochemical localization of GUS expression in tissues. X-Gluc is also used for the detection of E. coli contamination in food samples. inalcopharm.com

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is an analogue of lactose (B1674315) and a key substrate for the enzyme β-galactosidase. thermofisher.comsigmaaldrich.com This enzyme hydrolyzes the β-glycosidic bond in X-Gal, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole. thermofisher.com The subsequent dimerization and oxidation of the indoxyl yields the insoluble blue product, 5,5′-dibromo-4,4′-dichloro-indigo. thermofisher.com X-Gal is extensively used in molecular cloning as an indicator for the presence of a functional β-galactosidase enzyme in techniques like blue-white screening to differentiate recombinant from non-recombinant bacterial colonies. sigmaaldrich.comnih.gov

Table 3: Glycosidase Substrates and Their Primary Uses

| Substrate Name | Enzyme | Primary Application |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase (GUS) | Reporter gene detection (plants), E. coli detection |

Enzyme Inhibition Mechanisms

While derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro- are primarily known as substrates, the broader class of indole-containing compounds has been investigated for enzyme inhibitory activity.

Phosphodiesterase Inhibition and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Regulation

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP). nih.govnih.gov The inhibition of specific PDEs, particularly PDE5, prevents the breakdown of cGMP, leading to its accumulation. nih.gov Elevated cGMP levels play a crucial role in various physiological processes, including the relaxation of smooth muscle cells and vasodilation. nih.gov

While there is no direct evidence of 1H-Indol-3-ol, 5-bromo-4-chloro- or its simple derivatives acting as potent PDE5 inhibitors, research into structurally related indole-based compounds has provided insights into the potential for this chemical scaffold to inhibit PDE5. Studies on novel indole-containing molecules have shown that specific structural modifications are critical for potent inhibitory activity. For instance, the replacement of an amine linker with an amide group in certain indole (B1671886) analogues led to a significant increase in PDE5 inhibition, with one compound achieving an IC50 value of 16.11 nM. acs.org

Molecular modeling from these studies suggests that the indole ring and specific substituents can interact with the catalytic site of the PDE5 enzyme. acs.org The potency of inhibition is highly dependent on the nature and position of these substituents. For example, different alkyl groups on the indole nitrogen did not significantly improve potency, whereas the introduction of an amide functionality was found to be crucial for successful binding within the enzyme's active site. acs.org

Therefore, while the primary biological role of 5-bromo-4-chloro-indolyl derivatives is as chromogenic substrates, the underlying indole structure is a valid scaffold for the development of enzyme inhibitors, including those targeting the cGMP-regulating enzyme PDE5. Further research would be required to determine if specific modifications to the 1H-Indol-3-ol, 5-bromo-4-chloro- molecule could confer potent PDE inhibitory activity.

Broader Spectrum Enzyme Modulatory Activities

Derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro- are widely recognized for their interaction with a broad range of enzymes, primarily as chromogenic substrates that yield a colored product upon enzymatic cleavage. This property has made them invaluable tools in molecular biology and histochemistry for the detection and quantification of enzyme activity. The core structure can be glycosidically linked to various sugars or linked to phosphate and acetate groups, allowing for the specific detection of different classes of enzymes.

These derivatives serve as substrates for a variety of enzymes, including:

Glycosidases:

β-Galactosidase: 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is a well-known substrate for β-galactosidase, an enzyme widely used as a reporter in molecular cloning. sigmaaldrich.com Cleavage of X-Gal produces a blue precipitate, allowing for easy identification of cells expressing the active enzyme. sigmaaldrich.com

α-Galactosidase: Similarly, 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside is used to detect α-galactosidase activity.

β-Glucuronidase: 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide is employed to identify bacteria that produce β-glucuronidase, such as E. coli.

α-Glucosidase: 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside is a chromogenic substrate for α-glucosidase, used in the detection of organisms like Staphylococcus aureus and Bacillus species. zellx.de

Phosphatases: 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is a common substrate for alkaline phosphatase, often used in combination with nitro blue tetrazolium (NBT) in Western blotting and immunohistochemistry to produce a dark-purple precipitate.

Esterases: 5-Bromo-4-chloro-3-indolyl acetate is a histochemical substrate for esterase activity.

Beyond serving as substrates, certain derivatives exhibit direct enzyme inhibitory activity. A notable example is 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982) , which has been shown to suppress the activation of Fyn kinase in mast cells. nih.gov Fyn is a member of the Src family of protein tyrosine kinases involved in signaling pathways that lead to allergic responses. By inhibiting Fyn, CAC-0982 effectively suppresses the downstream signaling cascade, including the phosphorylation of Syk kinase and other signaling molecules, thereby preventing mast cell degranulation and the release of inflammatory mediators. nih.gov This demonstrates a clear modulatory role beyond simple substrate activity.

Table 1: Enzyme Modulatory Activities of 1H-Indol-3-ol, 5-bromo-4-chloro- Derivatives

| Derivative | Target Enzyme Class | Mode of Action | Application/Significance |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Glycosidase (β-Galactosidase) | Chromogenic Substrate | Reporter gene assays, blue-white screening |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Phosphatase (Alkaline Phosphatase) | Chromogenic Substrate | Western blotting, immunohistochemistry |

| 5-Bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982) | Kinase (Fyn Kinase) | Inhibitor | Suppression of IgE-mediated allergic responses |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | Glycosidase (β-Glucuronidase) | Chromogenic Substrate | Detection of E. coli |

| 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside | Glycosidase (α-Glucosidase) | Chromogenic Substrate | Detection of Staphylococcus aureus |

Cellular and Molecular Effects

The biological activities of 1H-Indol-3-ol, 5-bromo-4-chloro- and its derivatives extend to profound effects on cellular processes, particularly in the context of cancer and microbial pathogenesis.

Induction of Apoptosis in Neoplastic Cells

A significant body of research highlights the pro-apoptotic capabilities of halogenated indole derivatives in various cancer cell lines. The induction of programmed cell death is a key mechanism behind their potential as anticancer agents.

Studies on benzo[f]indole-4,9-dione derivatives, which share the core indole structure, have demonstrated their ability to induce apoptosis in triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line. mdpi.com The mechanism involves the accumulation of reactive oxygen species (ROS), leading to cellular stress, DNA damage, and the activation of the intrinsic apoptotic pathway. mdpi.com This is characterized by the activation of initiator caspase-9 and executioner caspase-3. mdpi.com

Furthermore, indole derivatives have been shown to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.comnih.gov Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Halogenated indole-based compounds can act as Bcl-2 inhibitors, disrupting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.commdpi.com An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation. scienceopen.com For instance, certain indolizine (B1195054) derivatives, which are structurally related to indoles, have been shown to upregulate Bax and downregulate Bcl-2 in HepG2 liver cancer cells, thereby triggering mitochondria-mediated apoptosis. scienceopen.com

Table 2: Apoptotic Effects of Halogenated Indole Derivatives in Neoplastic Cells

| Derivative Class | Cancer Cell Line | Key Molecular Events |

|---|---|---|

| Benzo[f]indole-4,9-diones | MDA-MB-231 (Triple-Negative Breast Cancer) | ROS accumulation, DNA damage, Caspase-9 and -3 activation, Increased Bax/Bcl-2 ratio. mdpi.com |

| Indolizine derivatives | HepG2 (Liver Cancer) | ROS generation, Mitochondrial membrane potential decrease, p53 activation, Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 activation. scienceopen.com |

| 5-Chloro-indole derivatives | Panc-1 (Pancreatic Cancer) | Caspase-3 activation. |

Modulation of Cell Growth and Survival Pathways

In addition to inducing apoptosis, derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro- can interfere with key signaling pathways that are essential for the growth and survival of cancer cells.

One of the critical targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently hyperactivated in many cancers. Novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, such as EGFRT790M. mdpi.com By blocking EGFR, these compounds can halt the downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

The p53 tumor suppressor pathway is another major target. The p53 protein plays a vital role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Some cancer cells evade this by overexpressing MDM2, a negative regulator of p53. Spirooxindole derivatives have been designed to inhibit the p53-MDM2 interaction, thereby stabilizing and activating p53. nih.govresearchgate.net Activated p53 can then upregulate the expression of pro-apoptotic genes, including those in the Bcl-2 family, and cell cycle inhibitors like p21, leading to suppressed tumor growth. nih.govresearchgate.net

As mentioned previously, the Fyn kinase inhibitor CAC-0982 demonstrates how these compounds can modulate specific signaling nodes. nih.gov The inhibition of the Fyn/Syk pathway in mast cells is a clear example of targeted modulation of a cell survival and activation pathway, in this case, related to allergic inflammation rather than cancer. nih.gov

Antimicrobial Action Mechanisms

Halogenated indoles, including those with bromo- and chloro-substitutions, exhibit potent antimicrobial and antibiofilm activities against a range of pathogenic bacteria. Their mechanisms of action are multifaceted, often involving the disruption of cellular structures and functions vital for bacterial survival and virulence.

A primary mechanism is the disruption of the bacterial cell membrane . Studies on bis-indole alkaloids isolated from marine sponges have shown that these compounds rapidly permeabilize the bacterial cell membrane. nih.gov This disruption leads to the leakage of intracellular components and a collapse of the membrane potential, resulting in rapid cell death. This direct action on the membrane is effective against both Gram-positive bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, such as Vibrio parahaemolyticus. nih.gov

In addition to direct killing, these compounds can inhibit biofilm formation , a key virulence factor that protects bacteria from antibiotics and host immune responses. Chloroindoles have been shown to effectively inhibit biofilm formation by uropathogenic Escherichia coli (UPEC) and V. parahaemolyticus. nih.gov This is achieved through several interconnected mechanisms:

Inhibition of Motility: Bacterial motility, such as swarming and swimming, is often a prerequisite for the initial stages of biofilm formation. Halogenated indoles have been observed to suppress these forms of movement.

Interference with Adhesion: These compounds can reduce cell surface hydrophobicity, making it more difficult for bacteria to adhere to surfaces and to each other.

Disruption of Quorum Sensing: Biofilm formation is often regulated by quorum sensing, a cell-to-cell communication system. Indole derivatives can interfere with quorum sensing signaling pathways, such as the AbaI/AbaR system in Acinetobacter baumannii, thereby preventing the coordinated gene expression required for biofilm maturation. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have indicated that the presence of a chlorine or bromine atom at the 4- or 5-position of the indole ring is crucial for the potent antibacterial activity against pathogens like V. parahaemolyticus. nih.gov

Advanced Applications in Chemical Biology and Biotechnology

Chromogenic Substrates in Biochemical and Histochemical Assays

The principal application of 5-bromo-4-chloro-1H-indol-3-ol is in the design of chromogenic enzyme substrates. By attaching a specific enzyme-cleavable group to the hydroxyl function of the indole (B1671886), researchers have developed a suite of powerful tools for detecting enzyme activity in various contexts. The cleavage of the substrate by its target enzyme liberates the 5-bromo-4-chloro-1H-indol-3-ol, which then forms a distinctively colored indigo (B80030) dye. This localized precipitation allows for precise identification of enzymatic activity.

Enzyme Activity Visualization in Tissues

In histochemistry, derivatives of 5-bromo-4-chloro-1H-indol-3-ol are employed to visualize the spatial distribution of enzyme activity within tissue sections. For instance, glycosylated forms of the molecule serve as substrates for enzymes like β-galactosidase and β-glucosidase. mdpi.com When a tissue sample is incubated with a solution containing the appropriate substrate, the enzyme present in the cells cleaves the substrate. This enzymatic reaction releases the indolyl core, which then dimerizes to produce a vivid, insoluble blue or indigo precipitate at the site of enzyme activity. inalcopharm.commdpi.com This allows for the microscopic identification of cells or regions within a tissue that express the target enzyme.

For example, 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside has been utilized in histochemical applications to detect α-galactosidase activity in tissues under a light microscope. nih.govlabcompare.com Similarly, 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside is used as an indicator probe in histochemistry for the detection of β-glucosidase positive organisms. inalcopharm.commdpi.com

| Enzyme Target | Substrate Derivative | Resulting Color | Application Area |

| β-Galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Blue | Histochemistry, Molecular Biology |

| α-Galactosidase | 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | Indigo-Blue | Histochemistry, Microbiology |

| β-Glucosidase | 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) | Indigo-Blue | Histochemistry, Microbiology |

| Alkaline Phosphatase | 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) | Blue/Purple | Immunohistochemistry, Western Blotting |

Reporter Gene Systems in Molecular Cloning

In the field of molecular biology, derivatives of 5-bromo-4-chloro-1H-indol-3-ol are fundamental to reporter gene systems. The most well-known example is the use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-Gal, in blue-white screening. This technique is used to identify bacterial colonies that have successfully incorporated a recombinant plasmid.

The system utilizes a vector containing the lacZ gene, which codes for the enzyme β-galactosidase. When foreign DNA is inserted into the lacZ gene, it disrupts the gene's ability to produce a functional enzyme. Bacteria are then grown on a medium containing X-Gal.

Blue Colonies: Bacteria with a non-recombinant plasmid (i.e., the lacZ gene is intact) produce functional β-galactosidase. The enzyme cleaves X-Gal, leading to the formation of the blue precipitate, and the colonies appear blue.

White Colonies: Bacteria that have taken up a recombinant plasmid with the inserted DNA have a disrupted lacZ gene and cannot produce functional β-galactosidase. Consequently, X-Gal is not cleaved, and the colonies remain white.

This visual screen allows for the rapid and efficient identification of successful cloning events.

Immunodetection Techniques (Western Blotting, Immunohistochemistry)

The utility of 5-bromo-4-chloro-1H-indol-3-ol extends to immunodetection methods where enzymes are used as labels for antibodies. In techniques like Western blotting and immunohistochemistry, an enzyme such as alkaline phosphatase (AP) is conjugated to a secondary antibody.

A common substrate for alkaline phosphatase is 5-bromo-4-chloro-3-indolyl phosphate (BCIP). wikipedia.org When the antibody-enzyme conjugate binds to its target protein (on a membrane in Western blotting or in a tissue section in immunohistochemistry), the addition of BCIP results in its dephosphorylation by alkaline phosphatase. This releases the 5-bromo-4-chloro-1H-indol-3-ol, which then precipitates as a colored product. Often, BCIP is used in combination with Nitro Blue Tetrazolium (NBT), which enhances the signal by producing a dark purple, insoluble diformazan precipitate, leading to a more sensitive detection of the target protein. wikipedia.org

Pharmaceutical Research and Development

While the primary application of 5-bromo-4-chloro-1H-indol-3-ol is as a precursor to chromogenic substrates, the broader class of halogenated indoles, to which it belongs, has garnered interest in pharmaceutical research for its potential therapeutic properties.

Anticancer Agent Development and Lead Compound Identification

Research into the anticancer properties of indole derivatives has identified several compounds with promising activity. For instance, studies on various 5-chloro-indole derivatives have shown antiproliferative activity. mdpi.com Some derivatives have been synthesized and evaluated as potent inhibitors of pathways involved in cancer progression, such as the EGFR and BRAF pathways. mdpi.com Additionally, 5-bromo-indole-3-carboxaldehyde has been studied for its in vitro cytotoxic activity against human lung cancer cell lines. nih.gov A series of 5-(3-indolyl)-1,3,4-thiadiazoles, including a derivative with a 5-bromo indolyl substituent, demonstrated significant activity in suppressing the growth of various human cancer cell lines. researchgate.netnih.gov

While these findings highlight the potential of the halogenated indole scaffold in oncology, specific research focusing on 5-bromo-4-chloro-1H-indol-3-ol as a lead compound for anticancer agent development is not extensively documented in the reviewed literature. The existing research tends to focus on more complex derivatives of the indole core.

Antimicrobial Drug Discovery

The indole nucleus is a key structural motif in many compounds exhibiting antimicrobial activity. Halogenation of the indole ring has been shown to be a viable strategy for enhancing these properties. Studies have demonstrated that various halogenated indoles possess the ability to inhibit the formation of biofilms by pathogenic fungi and bacteria, such as Candida albicans and Staphylococcus aureus. nih.gov This is a significant area of research, as biofilms contribute to persistent infections and antibiotic resistance.

Furthermore, certain halogenated indoles have been found to eradicate bacterial persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. smolecule.com Some polybrominated indoles have shown a wide spectrum of antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov While the general class of halogenated indoles shows promise for antimicrobial drug discovery, specific studies detailing the antimicrobial efficacy of 5-bromo-4-chloro-1H-indol-3-ol itself are limited.

Therapeutic Modulators for Cyclic Nucleotide-Related Disorders

Derivatives of 5-bromo-4-chloro-1H-indol-3-ol have shown potential as modulators of enzymes involved in cyclic nucleotide signaling pathways. These pathways are crucial for various physiological processes, and their dysregulation is implicated in numerous disorders.

Research indicates that 5-bromo-4-chloro-1H-indol-3-ol and its related structures can interact with and inhibit phosphodiesterases (PDEs). smolecule.com PDEs are a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers. By inhibiting PDE activity, these indole derivatives can effectively increase the intracellular levels of cyclic nucleotides, thereby modulating downstream signaling cascades. smolecule.com This mechanism of action suggests a potential therapeutic application in conditions characterized by deficient cyclic nucleotide signaling.

The primary target for these compounds are esterases and phosphodiesterases, which influence metabolic pathways associated with cyclic nucleotides. smolecule.com The potential to inhibit phosphodiesterase activity is particularly significant as it plays a critical role in regulating cellular levels of cGMP. smolecule.com

| Target Enzyme Family | Second Messenger Affected | Potential Therapeutic Outcome |

| Phosphodiesterases (PDEs) | cyclic Guanosine Monophosphate (cGMP) | Modulation of cellular signaling pathways |

Role in Analytical and Diagnostic Methodologies

The most established applications of 5-bromo-4-chloro-1H-indol-3-ol derivatives are rooted in their function as chromogenic substrates for a variety of enzymes. This property has been harnessed to develop sensitive and specific analytical and diagnostic methods.

Derivatives of 5-bromo-4-chloro-1H-indol-3-ol are extensively used for the detection and enumeration of microbial contaminants in various samples, including water, food, and clinical specimens. manufacturingchemist.comresearchgate.netdcfinechemicals.com These compounds are typically glycosidically linked to a sugar molecule to create a substrate for a specific microbial enzyme. When the target microorganism is present, its enzymes cleave the substrate, releasing the 5-bromo-4-chloro-1H-indol-3-ol chromophore. This molecule then undergoes oxidative dimerization to form a intensely colored, insoluble blue precipitate. medchemexpress.com

A prominent example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), a substrate for the enzyme β-galactosidase, which is a marker for coliform bacteria, including Escherichia coli. researchgate.net When grown on media containing X-Gal, β-galactosidase-positive colonies turn blue, allowing for their easy identification and differentiation from non-target organisms. researchgate.netinalcopharm.com This "blue-white screening" is a fundamental technique in molecular cloning and microbiology. researchgate.net

Similarly, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is used to detect β-glucuronidase activity, which is highly specific for E. coli. researchgate.net Studies have demonstrated the effectiveness of X-Gluc-based media for the rapid enumeration of E. coli in food samples like ground beef. researchgate.net Another derivative, 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside, serves as a substrate for β-glucosidase. inalcopharm.com

| Substrate | Target Enzyme | Target Organism (Example) | Application |

| X-Gal | β-galactosidase | Coliform bacteria (E. coli) | Water and food testing, molecular biology researchgate.net |

| X-Gluc | β-glucuronidase | Escherichia coli | Food safety testing researchgate.net |

| X-Glucoside | β-glucosidase | β-glucosidase positive organisms | Histochemistry, culture media inalcopharm.com |

The intense color produced by the enzymatic cleavage of 5-bromo-4-chloro-1H-indol-3-ol derivatives allows for the quantitative measurement of enzyme activity using spectrophotometry. dcfinechemicals.comdcfinechemicals.com The amount of the blue precipitate formed is proportional to the activity of the enzyme, enabling researchers to determine enzyme kinetics and inhibition. scbt.com

These chromogenic substrates are invaluable in various biochemical assays, including ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. dcfinechemicals.commpbio.com In these techniques, an enzyme such as alkaline phosphatase (AP) or β-galactosidase is conjugated to a detection antibody. dcfinechemicals.com The addition of a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) results in the formation of a localized colored precipitate at the site of the enzyme, allowing for the visualization and quantification of the target protein. dcfinechemicals.commpbio.comroche.com BCIP is often used in conjunction with Nitro Blue Tetrazolium (NBT), which enhances the signal by producing a dark purple precipitate. dcfinechemicals.commpbio.com

Furthermore, fluorogenic substrates based on the indole structure have been developed for more sensitive enzyme detection. manufacturingchemist.com While the core application of 5-bromo-4-chloro-1H-indol-3-ol is chromogenic, related indolyl compounds can be modified to yield fluorescent products upon enzymatic action, facilitating detection of lower enzyme levels. manufacturingchemist.com The sodium salt of 5-bromo-4-chloro-1H-indol-3-yl phosphate is noted for its use in assays where the product can be measured either spectrophotometrically or fluorometrically. medchemexpress.com

| Assay Type | Enzyme Label (Example) | Substrate | Detection Principle |

| Western Blotting | Alkaline Phosphatase (AP) | BCIP/NBT | Colorimetric (purple precipitate) dcfinechemicals.commpbio.com |

| Immunohistochemistry | Alkaline Phosphatase (AP) | BCIP | Colorimetric (blue precipitate) dcfinechemicals.comroche.com |

| Gene Reporter Assays | β-galactosidase | X-Gal | Colorimetric (blue color) medchemexpress.com |

The application of 5-bromo-4-chloro-1H-indol-3-ol derivatives in agricultural chemistry is an emerging field. The antimicrobial properties of halogenated indoles suggest their potential use in developing new agents for pest control. smolecule.com

Moreover, the use of chromogenic substrates is being explored for the analysis of enzymatic activities in environmental and agricultural samples, such as soil and plant tissues. scbt.comlibios.fr For instance, assays using para-nitrophenol (pNP) and para-nitroanilide (pNA) linked substrates are commonly used in soil science to measure extracellular enzyme activities, which are critical indicators of soil health and nutrient cycling. researchgate.net While not directly 5-bromo-4-chloro-1H-indol-3-ol, this demonstrates the principle of using chromogenic substrates in agricultural contexts. The established use of indolyl substrates for detecting enzymatic activities in food and plant samples points towards their broader applicability in agricultural diagnostics. libios.fr

| Application Area | Principle of Use | Potential Benefit |

| Pest Control | Antimicrobial properties of halogenated indoles | Development of novel agricultural pesticides smolecule.com |

| Soil/Plant Diagnostics | Detection of specific enzymatic activities | Assessment of soil health and plant vitality scbt.comlibios.fr |

Analytical Characterization of 1h Indol 3 Ol, 5 Bromo 4 Chloro and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of 1H-Indol-3-ol, 5-bromo-4-chloro- and for the separation of this compound from its derivatives and any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the quality control of indolyl compounds, including derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro-. Purity assessment of various salt forms and derivatives, such as the phosphate (B84403) and glycoside analogs, is routinely performed using this method. For instance, the disodium (B8443419) salt of 5-bromo-4-chloro-3-indolyl phosphate is commercially available with a purity of ≥98% as determined by HPLC. fishersci.com Similarly, the p-toluidine (B81030) salt of the same phosphate derivative is offered at a purity of ≥99% by HPLC. fishersci.com

While specific proprietary methods are used for routine quality control, typical HPLC analysis of halogenated indole (B1671886) derivatives would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly carried out using a UV detector.

Table 1: Examples of Purity Assessment of 1H-Indol-3-ol, 5-bromo-4-chloro- Derivatives by HPLC

| Compound Name | Purity (by HPLC) |

| 5-Bromo-4-chloro-3-indolyl phosphate disodium salt | ≥98% |

| 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | ≥99% |

| 5-Bromo-4-chloro-3-indolyl α-D-galactopyranoside | ≥98.0% |

| 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside | ≥98.0% |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | ≥97.5% |

This table presents purity data for derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro- as reported by commercial suppliers.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, an evolution of HPLC, offers higher resolution, faster analysis times, and greater sensitivity, making it a valuable tool in the analysis of complex mixtures containing indole derivatives. UPLC systems, often coupled with mass spectrometry (UPLC-MS), are particularly useful for the identification and quantification of these compounds in various matrices. bldpharm.com While specific UPLC methods for 1H-Indol-3-ol, 5-bromo-4-chloro- are not extensively detailed in publicly available literature, the general principles for analyzing related indole alkaloids would apply. Such methods would likely utilize sub-2 µm particle columns and optimized mobile phase gradients to achieve rapid and efficient separations. bldpharm.com

Spectroscopic Identification in Research Contexts

Spectroscopic techniques are indispensable for the structural confirmation of 1H-Indol-3-ol, 5-bromo-4-chloro- and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure.

Advanced Characterization for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

For unequivocal structural elucidation, a combination of advanced spectroscopic techniques is employed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the accurate molecular weight and elemental composition of 1H-Indol-3-ol, 5-bromo-4-chloro-, and its derivatives. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a key diagnostic feature. For a molecule containing one bromine atom and one chlorine atom, the M, M+2, and M+4 peaks will have a distinctive intensity ratio, aiding in the confirmation of the presence of these halogens.

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are powerful tools for the complete structural assignment of complex molecules like the derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro-. While specific assignments for the parent compound are not widely published, data for related structures, such as 5-bromo-3-methyl-1H-indole, show characteristic chemical shifts that can be used for comparative purposes. rsc.org The deshielding effects of the bromine and chlorine substituents on the adjacent protons and carbons in the indole ring would be observable in the NMR spectra.

Table 2: Key Analytical Techniques for the Characterization of 1H-Indol-3-ol, 5-bromo-4-chloro- and its Derivatives

| Technique | Application | Information Obtained |

| HPLC | Purity assessment and quantification | Percentage purity, detection of impurities |

| UPLC | High-resolution separation and analysis | Faster analysis times, improved sensitivity, component separation in complex mixtures |

| ¹H NMR | Structural confirmation | Information on the chemical environment of protons, confirmation of functional groups |

| ¹³C NMR | Structural elucidation | Information on the carbon skeleton of the molecule |

| Mass Spectrometry | Molecular weight determination and structural confirmation | Accurate mass, elemental composition, characteristic isotopic patterns for halogens |

This table summarizes the primary analytical methods and the type of information they provide in the characterization of 1H-Indol-3-ol, 5-bromo-4-chloro- and its derivatives.

Future Research Directions and Translational Potential

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of 5-bromo-4-chloro-1H-indol-3-ol is a prime candidate for medicinal chemistry campaigns to generate novel derivatives with enhanced and specific biological activities. Research has already indicated that modifications to the indole (B1671886) ring system can yield compounds with potent therapeutic properties.

Future efforts will likely focus on the synthesis of new analogues to build comprehensive structure-activity relationship (SAR) profiles. For instance, studies on related indole phytoalexins have shown that the introduction of a bromine atom at the C-5 position can lead to a better pharmacological profile, including slower clearance. One such derivative, 5-bromobrassinin, has shown promise in cancer therapy. Similarly, a recent study in 2023 detailed the development of novel 5-chloro-indole-2-carboxylate derivatives that act as potent inhibitors of mutant EGFR/BRAF pathways, which are critical targets in oncology. nih.gov

The strategic addition or modification of functional groups at various positions on the indole scaffold could lead to the discovery of compounds with improved efficacy and selectivity for a range of targets, including but not limited to:

Anticancer Agents: Targeting kinases, tubulin, and other cellular pathways involved in cancer progression. nih.gov

Antimicrobial Agents: Developing new compounds to combat drug-resistant bacteria and fungi. Studies have shown that indole derivatives with halogen substitutions can exhibit excellent inhibition of bacterial growth. thermofisher.com

Anti-inflammatory and Anti-allergic Agents: Modulating immune responses for the treatment of inflammatory and allergic conditions.

A summary of notable indole derivatives and their observed bioactivities is presented below.

| Derivative Name | Substitution | Reported Bioactivity |

| 5-Bromobrassinin | 5-bromo substitution on an indole phytoalexin core | IDO inhibitor activity, anticancer effects. |

| 5-Chloro-indole-2-carboxylates | 5-chloro substitution with various side chains | Potent inhibitors of mutant EGFR/BRAF pathways, antiproliferative activity. nih.gov |

| Indole-triazole derivatives | Indole core with a triazole motif | Broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. thermofisher.com |

In-depth Mechanistic Studies of Cellular Interactions

A crucial area of future research involves elucidating the precise molecular mechanisms by which these compounds exert their biological effects. Understanding how they interact with cellular components at a molecular level is key to their development as therapeutic agents or research tools.

A compelling example is the study of 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982), a derivative of the parent compound. Research has demonstrated that CAC-0982 suppresses IgE-mediated allergic responses. sigmaaldrich.com Mechanistically, it was found to inhibit Fyn kinase, a critical upstream tyrosine kinase for Syk activation in mast cells. sigmaaldrich.com This inhibition leads to the suppression of the phosphorylation of Syk and its downstream signaling molecules, including LAT, Akt, Erk1/2, p38, and JNK. sigmaaldrich.com Consequently, the release of inflammatory mediators such as IL-4 and TNF-α from mast cells is inhibited. sigmaaldrich.com

Future mechanistic studies could involve:

Target Identification: Using techniques like affinity chromatography and mass spectrometry to identify the direct protein targets of novel derivatives.

Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of these compounds bound to their biological targets, which can guide the rational design of more potent and selective molecules.

Development of Advanced Bioanalytical Probes

Derivatives of 1H-Indol-3-ol, 5-bromo-4-chloro- have a well-established and continuing role as chromogenic substrates for the detection of enzymatic activity. These compounds are typically colorless but are cleaved by specific enzymes to release the 5-bromo-4-chloro-indoxyl core, which then oxidizes and dimerizes to form a intensely colored, insoluble blue precipitate. inalcopharm.com This property makes them invaluable as reporter molecules in a variety of biochemical assays.

The future in this area lies in the development of more sophisticated and specific bioanalytical probes. This can be achieved by conjugating the 5-bromo-4-chloro-1H-indol-3-ol moiety to a wider range of enzyme-specific substrates.

Examples of current and potential bioanalytical probes include:

| Probe Derivative | Target Enzyme | Common Applications |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue-white screening in molecular cloning, reporter gene assays. nih.gov |

| 5-Bromo-4-chloro-3-indolyl Phosphate (B84403) (BCIP) | Alkaline Phosphatase | Immunohistochemistry, Western blotting, in situ hybridization. |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) | β-Glucosidase | Detection of β-glucosidase positive organisms, histochemistry. inalcopharm.com |

| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | α-Galactosidase | Yeast two-hybrid screening, differentiating α-galactosidase-positive yeast strains. sigmaaldrich.com |

| 5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside | Cellulase (B1617823) | Detection of cellulase activity, biomass conversion research. |

Future research could focus on creating probes with enhanced sensitivity, faster kinetics, or different colors to enable multiplexed assays. Furthermore, the development of fluorogenic (instead of chromogenic) versions could offer higher sensitivity for quantitative applications.

Preclinical Investigations for Therapeutic Applications

The promising in vitro bioactivities of 5-bromo-4-chloro-1H-indol-3-ol derivatives warrant comprehensive preclinical investigations in animal models to assess their therapeutic potential. Such studies are essential to evaluate the efficacy, pharmacokinetics, and biodistribution of these compounds in a living organism.

A notable example of preclinical investigation is the study on CAC-0982, which demonstrated its ability to suppress mast cell-mediated allergic responses in mice in a dose-dependent manner. sigmaaldrich.com Another example is 5-bromobrassinin, which has been shown to suppress the growth of highly aggressive B16-F10 melanoma isograft tumors.

Future preclinical research should encompass a broader range of disease models, including:

Oncology: Evaluating the antitumor efficacy of novel derivatives in various cancer models, such as patient-derived xenografts (PDXs).